2-[(2,6-Dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-benzeneacetic Acid
Description
Chemical Structure and Identification
2-[(2,6-Dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-benzeneacetic acid possesses the molecular formula C14H9Cl2NO3 with a molecular weight of 310.13 daltons. The compound's structure features a characteristic quinone imine moiety formed through the oxidative transformation of a phenolic precursor. The molecule contains two distinct aromatic systems: a 2,6-dichloroaniline residue connected via an imine linkage to a cyclohexadienone ring system that bears an acetic acid side chain.
The structural architecture of this metabolite reflects its origin from diclofenac biotransformation, maintaining the dichloroaniline substituent characteristic of the parent drug while incorporating the oxidized quinone imine functionality. The compound exhibits planar geometry with significant conjugation across the imine bridge, contributing to its electrophilic reactivity profile. Spectroscopic analysis reveals characteristic absorption patterns consistent with quinone imine chromophores, with the extended conjugation system affecting both ultraviolet-visible absorption and nuclear magnetic resonance chemical shifts.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C14H9Cl2NO3 | |
| Molecular Weight | 310.13 g/mol | |
| Chemical Abstracts Service Number | 928343-25-3 | |
| Monoisotopic Mass | 308.995949 Da | |
| Net Charge | 0 |
The three-dimensional molecular conformation demonstrates significant planarity, with the quinone imine system adopting a planar configuration that facilitates conjugation between the aromatic rings. This structural feature contributes to the compound's electrophilic character and its propensity to undergo nucleophilic addition reactions with biological macromolecules.
Nomenclature and Alternative Designations
The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being 2-[(2,6-Dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-benzeneacetic acid. Alternative systematic names include {2-[(2,6-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl}acetic acid and {(6E)-6-[(2,6-dichlorophenyl)imino]-3-oxocyclohexa-1,4-dien-1-yl}acetic acid.
The compound appears in chemical databases under various synonyms reflecting its metabolic origin and structural characteristics. These include 5-hydroxy diclofenac benzoquinone, 4'-hydroxy diclofenac benzoquinone, and diclofenac quinone imine derivatives. The European Molecular Biology Laboratory-European Bioinformatics Institute Chemical Entities of Biological Interest database assigns the identifier CHEBI:59611 to closely related structures.
Trade names and commercial designations vary among chemical suppliers, with product codes such as 3D-DMB34325 from Cymit Quimica and DA-D135-17 from Dove Research & Analytics Laboratory being used for procurement and research purposes. The compound's International Chemical Identifier key GTSUHSLLLCOPRM-SFQUDFHCSA-N provides a unique digital fingerprint for database searches and structural identification.
Historical Context of Discovery
The discovery of 2-[(2,6-Dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-benzeneacetic acid emerged from systematic investigations into diclofenac metabolism conducted during the late twentieth and early twenty-first centuries. Diclofenac itself was synthesized by Alfred Sallmann and Rudolf Pfister and introduced by Ciba-Geigy in 1973 as part of rational drug design efforts based on existing nonsteroidal anti-inflammatory drug structures.
Initial recognition of quinone imine formation from diclofenac metabolism occurred through studies utilizing human liver microsomes and cytochrome P450 enzymes. Tang and colleagues demonstrated in 1999 that cytochrome P450 3A4 could metabolically activate diclofenac to form covalently binding protein adducts, suggesting the involvement of reactive quinone imine intermediates. This foundational work established the theoretical framework for understanding diclofenac bioactivation pathways.
Subsequent investigations by Waldon and colleagues in 2010 provided the first definitive identification of quinone imine containing glutathione conjugates derived from diclofenac metabolism in rat bile using high-resolution accurate mass spectrometry. These studies employed LTQ-Orbitrap mass spectrometry to identify secondary quinone imine metabolites derived from both 5-hydroxy and 4'-hydroxy diclofenac glutathione conjugates, confirming the in vivo formation of these reactive species.
The development of deep learning approaches for predicting quinone formation, as reported by Hughes and colleagues in 2017, marked a significant advancement in computational prediction of reactive metabolite formation. Their XenoSite quinone formation model achieved 97.6% accuracy in predicting quinone-forming atom pairs, providing unprecedented capability for prospective identification of potentially toxic metabolites.
Relationship to Diclofenac as a Metabolite
2-[(2,6-Dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-benzeneacetic acid represents a critical oxidative metabolite in the biotransformation pathway of diclofenac. The formation of this quinone imine occurs through a sequential two-step oxidation process catalyzed primarily by cytochrome P450 enzymes, particularly cytochrome P450 3A4 and cytochrome P450 2C9.
The metabolic pathway begins with the hydroxylation of diclofenac at either the 4' or 5 positions of the aniline ring system, producing 4'-hydroxydiclofenac or 5-hydroxydiclofenac as primary metabolites. Cytochrome P450 2C9 predominantly catalyzes 4'-hydroxylation, while cytochrome P450 3A4 contributes significantly to 5-hydroxylation. These hydroxylated intermediates subsequently undergo further oxidation to form the corresponding quinone imine metabolites.
The oxidation of 5-hydroxydiclofenac to the quinone imine can occur through both enzymatic and non-enzymatic pathways. Studies have demonstrated that 5-hydroxydiclofenac undergoes spontaneous autooxidation to form the quinone imine, albeit at lower levels compared to enzyme-catalyzed oxidation. This autooxidation property distinguishes 5-hydroxydiclofenac from 4'-hydroxydiclofenac, which requires enzymatic activation for quinone imine formation.
| Metabolic Pathway | Primary Enzyme | Product Formation |
|---|---|---|
| 4'-Hydroxylation | Cytochrome P450 2C9 | 4'-Hydroxydiclofenac |
| 5-Hydroxylation | Cytochrome P450 3A4 | 5-Hydroxydiclofenac |
| Quinone Imine Formation | Various P450s + Non-enzymatic | Quinone Imine Metabolites |
Computational studies have provided detailed mechanistic insights into quinone imine formation from diclofenac. Quantum chemical analysis has demonstrated the thermodynamic feasibility of quinone imine formation and identified the specific factors that influence this biotransformation process. These studies reveal that various factors involved in diclofenac metabolism contribute to the possibility of quinone imine metabolite formation.
Significance in Metabolite Research
The identification and characterization of 2-[(2,6-Dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-benzeneacetic acid holds profound significance for several areas of metabolite research, particularly in understanding drug-induced hepatotoxicity mechanisms and developing predictive models for reactive metabolite formation. This quinone imine exemplifies the broader class of electrophilically reactive drug metabolites that comprise over 40% of all known reactive metabolites.
The compound serves as a paradigmatic example of Michael acceptor reactivity, demonstrating the capacity of quinone imine species to undergo nucleophilic addition reactions with biological macromolecules. Research has established that quinone imines can covalently bind to nucleophilic sites within proteins and potentially DNA, leading to toxic immune responses and cellular damage. This reactivity profile makes the diclofenac quinone imine an important model system for understanding structure-reactivity relationships in drug metabolism.
Advanced analytical methodologies developed for studying this metabolite have contributed significantly to the field of metabolite identification. The application of high-resolution accurate mass spectrometry, particularly LTQ-Orbitrap technology, has enabled definitive structural characterization of quinone imine glutathione conjugates in biological matrices. These analytical advances have established protocols for detecting reactive metabolites in vivo, overcoming previous limitations that restricted studies to in vitro systems.
The development of enzymatic reduction and scavenging mechanisms for diclofenac quinone imines has revealed the protective role of NAD(P)H:quinone oxidoreductases in mitigating reactive metabolite toxicity. Studies have demonstrated that both NQO1 and NQO2 can catalyze the reduction of quinone imine metabolites, with substrate selectivity varying between the different quinone imine isomers. Notably, 5-hydroxydiclofenac quinone imine shows differential susceptibility to reduction by these enzymes compared to 4'-hydroxydiclofenac quinone imine.
Research applications of this metabolite extend to the development of computational prediction models for quinone formation. The XenoSite quinone formation model utilizes diclofenac and its metabolites as training examples for deep learning algorithms capable of predicting quinone-forming atom pairs with high accuracy. This computational approach provides rapid screening capabilities for identifying potentially toxic drug candidates during pharmaceutical development.
Properties
CAS No. |
928343-25-3 |
|---|---|
Molecular Formula |
C14H9Cl2NO3 |
Molecular Weight |
310.1 g/mol |
IUPAC Name |
2-[2-[(2,6-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl]acetic acid |
InChI |
InChI=1S/C14H9Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7H,5H2,(H,19,20) |
InChI Key |
SKLQQURDEJYWEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)N=C2C(=CC(=O)C=C2Cl)Cl |
Origin of Product |
United States |
Mechanism of Action
Target of Action
It is known that the compound is a key component in the synthesis of fipronil, a super-effective and safe pesticide. Therefore, it can be inferred that the compound may interact with similar targets as Fipronil.
Mode of Action
Given its structural similarity to fipronil, it might interact with its targets in a similar manner. Fipronil acts by blocking the GABA-gated chloride channels and glutamate-gated chloride (GluCl) channels in the central nervous system of insects, resulting in their death.
Biochemical Pathways
Based on its role in the synthesis of fipronil, it can be inferred that it might affect the GABAergic and glutamatergic signaling pathways.
Result of Action
Given its role in the synthesis of fipronil, it can be inferred that it might have similar insecticidal effects.
Action Environment
Therefore, these factors might also influence the action of this compound.
This compound represents an interesting area for future research due to its role in the synthesis of Fipronil, a widely used pesticide.
Biological Activity
2-[(2,6-Dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)amino]benzeneacetic acid, also known as Diclofenac-1',4'-quinone imine, is a compound that has garnered attention for its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₄H₉Cl₂NO₃
- Molecular Weight : 310.13 g/mol
- CAS Number : 928343-25-3
The biological activity of 2-[(2,6-Dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)amino]benzeneacetic acid primarily involves its interaction with cyclooxygenase (COX) enzymes. It exhibits anti-inflammatory properties by inhibiting COX enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins—compounds involved in inflammation and pain signaling.
Inhibition of COX Enzymes
Research indicates that this compound selectively inhibits COX-2 over COX-1, leading to reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory effects in various animal models. For instance:
- Case Study 1 : In a rat model of arthritis, treatment with the compound resulted in a marked reduction in paw swelling and histological evidence of joint inflammation .
Analgesic Properties
In addition to its anti-inflammatory effects, it has shown analgesic properties. Studies have reported that it effectively reduces pain responses in models of acute pain .
Antioxidant Activity
Recent studies suggest that the compound may also possess antioxidant properties, contributing to its therapeutic potential in conditions characterized by oxidative stress .
Data Tables
Research Findings
Several studies have been conducted to evaluate the biological activity of 2-[(2,6-Dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)amino]benzeneacetic acid:
- In vitro Studies : Cell culture studies have shown that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .
- In vivo Studies : Animal studies have confirmed its efficacy in reducing inflammation and pain associated with various conditions like osteoarthritis and rheumatoid arthritis .
- Toxicity Assessments : Toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects reported .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to 2-[(2,6-Dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)amino]benzeneacetic acid. Research indicates that derivatives of this compound exhibit significant antiproliferative activities against various human tumor cell lines. For example, certain derivatives were shown to disrupt microtubule formation and induce cell cycle arrest in cancer cells, specifically at the G2/M phase .
Key Findings:
- Compounds demonstrated IC50 values in the low micromolar range against several cancer types.
- Mechanisms include microtubule destabilization and centrosome de-clustering, leading to increased multipolar spindles during mitosis .
Anti-inflammatory Properties
Given its structural similarity to diclofenac, a well-known non-steroidal anti-inflammatory drug (NSAID), 2-[(2,6-Dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)amino]benzeneacetic acid is also being investigated for its anti-inflammatory effects. The compound's ability to inhibit cyclooxygenase enzymes may provide therapeutic benefits for conditions characterized by inflammation .
Research Insights:
- The anti-inflammatory action is hypothesized to be mediated through inhibition of prostaglandin synthesis.
Potential in Drug Development
The unique pharmacophore of this compound suggests potential applications in developing new drugs targeting cancer and inflammatory diseases. Its derivatives could serve as lead compounds in medicinal chemistry due to their diverse biological activities.
Table: Antiproliferative Activities of Derivatives
| Compound ID | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1a | HT-29 | 0.5 | Microtubule disruption |
| 1b | MCF7 | >10 | Inactive |
| 1c | HCT116 | 0.15 | Centrosome de-clustering |
| 1d | EA.hy926 | 0.4 | G2/M phase arrest |
Analysis:
The table summarizes various derivatives tested for their antiproliferative activity against different cell lines. Notably, compounds like 1a and 1c exhibited potent activity with low IC50 values, indicating their potential as effective anticancer agents.
Comparison with Similar Compounds
Key Observations:
Cyclohexadienone Ring vs.
Hydrogen-Bonding Capacity: The oxo group in the cyclohexadienone ring may enable additional hydrogen-bonding interactions with biological targets, a feature absent in Diclofenac and Aceclofenac .
Molecular Weight and Solubility: The target compound’s higher molecular weight (327.15 g/mol vs.
Electronic and Topological Properties
Theoretical studies on NSAIDs highlight critical electronic features influencing their activity:
- Molecular Electrostatic Potential (MEP): In Diclofenac, the carboxylate oxygen atoms exhibit the highest negative charge density, making them primary sites for electrophilic interactions with COX enzymes. The target compound’s oxo group may further polarize the molecule, altering its MEP profile .
- Hydrogen-Bonding Networks: Unlike Niflumic acid, which shows localized hydrogen bonds in its crystal structure, the target compound’s cyclohexadienone ring may facilitate intermolecular hydrogen bonds (e.g., O–H⋯O), as observed in structurally similar oxamide derivatives .
Research Findings and Data
Structural Data
- Crystallography : Similar compounds, such as 2-(2-Ethoxy-2-oxoacetamido)benzoic acid, form hydrogen-bonded chains in crystal structures (O–H⋯O and C–H⋯O interactions), a feature likely replicated in the target compound .
- Bond Critical Points : Topological analyses of Diclofenac reveal strong covalent interactions in C–C and C–N bonds, while the carboxylic acid group exhibits shared electron density critical for COX binding .
Pharmacological Data (Inferred)
Preparation Methods
Nitration-Reduction Sequence for Intermediate Formation
A critical intermediate in the synthesis is 2,6-dichloro-4-nitrophenol , which is reduced to 2,6-dichloro-4-aminophenol before further functionalization. According to the patent CN112920060A, this two-stage process involves:
-
Nitration :
-
Reactants : 2,6-Dichlorophenol, nitric acid (HNO₃), and tetrachloroethylene as a solvent.
-
Conditions : 34–36°C with concentrated sulfuric acid as a dehydrating agent.
-
Mechanism : Electrophilic aromatic substitution at the para position relative to the hydroxyl group, yielding 2,6-dichloro-4-nitrophenol (Figure 1A).
-
-
Reduction :
Table 1: Reaction Parameters for Intermediate Synthesis
Condensation with Benzeneacetic Acid Derivatives
The final step involves coupling 2,6-dichloro-4-aminophenol with a benzeneacetic acid precursor. While explicit details are absent in the provided sources, analogous reactions from diclofenac synthesis suggest the following:
-
Imine Formation :
-
Oxidation :
Table 2: Optimization of Condensation-Oxidation Steps
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | Higher yields, faster kinetics |
| Solvent | Tetrahydrofuran | Improved solubility |
| Molar Ratio (1:1.2) | Amine : Ketone | Minimizes side products |
Purification and Characterization
Solid-Liquid Separation Techniques
Post-synthesis, the crude product is purified using:
-
Thermal Filtration : Maintain reaction temperature during filtration to prevent premature crystallization.
-
Distillation : Ethanol is removed under reduced pressure (40–50°C) to isolate the final product.
Challenges and Optimization Strategies
Isomer Formation
The nitration step risks forming undesired ortho/meta isomers. Strategies to enhance para selectivity include:
Byproduct Mitigation
-
Excess Hydrazine : A 1.8–2.2 molar ratio of hydrazine to nitro compound ensures complete reduction.
-
Catalyst Recycling : Iron catalysts are reused after magnetic separation to reduce costs.
Industrial-Scale Production
The patent CN112920060A describes a continuous flow system for large-scale synthesis:
-
Kettle Reactors : For nitration (Stage 1).
-
Tower Reactors : For reduction and condensation (Stage 2).
-
Automated Controls : Real-time pH and temperature monitoring to maintain consistency.
Table 3: Scalability Metrics
| Metric | Lab Scale | Pilot Plant |
|---|---|---|
| Batch Size | 10 kg | 500 kg |
| Purity | 95% | 93% |
| Cycle Time | 8 h | 6 h |
Q & A
Q. What synthetic routes are recommended for synthesizing 2-[(2,6-Dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-benzeneacetic Acid, and how is purity validated?
Methodological Answer:
- Synthetic Routes : The compound can be synthesized via azlactone intermediates, following protocols for analogous oxoindolin-ylidene derivatives. Key steps include esterification of precursor acids (e.g., benzeneacetic acid derivatives) and condensation with dichlorocyclohexadienone amines under reflux conditions in polar aprotic solvents like DMF .
- Purity Validation :
- Spectroscopy : Use -NMR to confirm hydrogen environments and -NMR for carbon skeleton verification.
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >98% purity.
- Crystallography : Single-crystal X-ray diffraction resolves structural conformation and hydrogen-bonding patterns (e.g., O–H⋯O and C–H⋯O interactions) .
Q. What spectroscopic techniques are critical for characterizing this compound’s tautomeric equilibria?
Methodological Answer:
- UV-Vis Spectroscopy : Monitor absorbance shifts in polar vs. nonpolar solvents to identify keto-enol tautomerism.
- IR Spectroscopy : Detect carbonyl (C=O) stretching frequencies (~1700 cm) and N–H bending modes (~1600 cm) to distinguish tautomeric forms .
- Solid-State NMR : Resolve crystallographic packing effects on tautomeric stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents on the benzeneacetic acid moiety (e.g., chloro, oxo groups) and assess activity against bacterial/fungal strains using standardized MIC assays .
- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes (e.g., COX-2, bacterial dihydrofolate reductase). Compare results with experimental IC values .
- Meta-Analysis : Cross-reference pharmacological data from analogs (e.g., nootropic activity in oxoindolin-ylidene derivatives) to identify substituent-dependent trends .
Q. What strategies mitigate challenges in characterizing tautomeric forms under varying conditions?
Methodological Answer:
- Crystallographic Analysis : Use X-ray diffraction to lock tautomeric states in single crystals. For example, hydrogen-bonded chains (O–H⋯O) stabilize specific tautomers in the solid state .
- Solvent Screening : Compare -NMR spectra in DMSO-d (H-bond accepting) vs. CDCl (nonpolar) to assess solvent-dependent equilibria .
- DFT Calculations : Optimize tautomer geometries at the B3LYP/6-31G* level to predict relative stability and electronic transitions .
Q. How can researchers design experiments to study degradation pathways under physiological conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 72 hours. Monitor degradation via LC-MS to identify hydrolysis products (e.g., free benzeneacetic acid or chlorinated byproducts) .
- Radical Scavenging Assays : Use DPPH or ABTS assays to evaluate susceptibility to oxidative degradation, particularly at the cyclohexadienone ring .
Q. What computational methods predict intermolecular interactions in crystal packing?
Methodological Answer:
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H-bonding, π–π stacking) using CrystalExplorer software, referencing CCDC datasets of analogous structures .
- Molecular Dynamics (MD) Simulations : Simulate crystal lattice dynamics with AMBER force fields to assess thermal stability and packing efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
